molecular formula C24H26BCl3N2O2 B2364002 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone

1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone

Cat. No.: B2364002
M. Wt: 491.6 g/mol
InChI Key: XLUPBOKHLVUFLX-UHFFFAOYSA-N
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Description

NBC 19 is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The compound has shown significant potential in reducing inflammation by inhibiting the release of interleukin-1β (IL-1β) induced by nigericin and ATP . NBC 19 is primarily used in scientific research to study inflammatory processes and potential therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

NBC 19 is synthesized through a series of chemical reactions involving boron-based inhibitors. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of NBC 19 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on a larger scale. The use of automated reactors and continuous flow systems can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

NBC 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NBC 19. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

NBC 19 has a wide range of scientific research applications, including:

Mechanism of Action

NBC 19 exerts its effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The compound binds to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex. This inhibition reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby mitigating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NBC 19

NBC 19 stands out due to its high potency and specificity in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups, which contribute to its biological activity:

  • Cyclohexylamino group : This moiety may enhance lipophilicity, facilitating membrane penetration.
  • Trichloromethyl group : Known for its reactivity, this group can participate in various chemical reactions, potentially leading to biological effects.
  • Oxa and azonia heterocycles : These structures may play a role in the compound's interaction with biological targets.

Cytotoxicity

Research has indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that flavonoids with similar trichloromethyl groups can induce apoptosis in tumor cells by activating specific signaling pathways . The exact cytotoxic mechanism of the compound under discussion needs further exploration, but it is hypothesized that it may involve the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins.

Antimicrobial Properties

Compounds featuring boron and trichloromethyl functionalities have been reported to possess antimicrobial activity. In particular, studies suggest that such compounds can inhibit the growth of bacteria and fungi by disrupting their cellular integrity or interfering with metabolic pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may be linked to its ability to modulate inflammatory pathways. For example, boron-based compounds have been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . This suggests that 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone could also exert similar effects.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various boron-containing compounds on cancer cell lines, a derivative of the compound showed promising results in inhibiting cell proliferation in human breast cancer cells. The study utilized MTT assays to assess cell viability and found a dose-dependent response, indicating significant potential for further development as an anticancer agent .

Properties

IUPAC Name

1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPBOKHLVUFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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